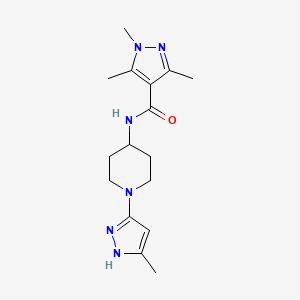

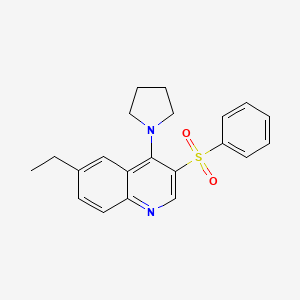

![molecular formula C18H24N2O5 B2775725 methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate CAS No. 1351614-11-3](/img/structure/B2775725.png)

methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzoic acid, which is a common component in many pharmaceuticals and is known for its antimicrobial properties . The molecule also contains an aminoethylethanolamine group, which is an organic base used in the industrial manufacture of fuel and oil additives, chelating agents, and surfactants .

Aplicaciones Científicas De Investigación

Pharmacological Characterization for Preterm Labor Treatment

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a compound with a similar chemical backbone, was characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor. It showed high affinity for β3-adrenoceptors and potency in inhibiting oxytocin-induced intracellular Ca2+ mobilization, indicating potential therapeutic use in mammals during preterm labor (Croci et al., 2007).

Photopolymerization Applications

A new alkoxyamine bearing a chromophore group, closely related in structure, was proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This compound showed efficiency under UV irradiation to generate the corresponding alkyl and nitroxide radicals, indicating its utility in developing photopolymers and coatings (Guillaneuf et al., 2010).

Chemical Synthesis and Drug Development

Compounds with similar structural features have been utilized in the synthesis of novel drug candidates. For instance, a study on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, showcasing the versatility of these chemical frameworks in creating pseudopeptidic structures with potential biological activity (Sañudo et al., 2006).

Allosteric Modifiers of Hemoglobin

Analogous compounds have been studied for their ability to modify hemoglobin's oxygen affinity, indicating a potential clinical application in treating conditions associated with oxygen depletion, such as ischemia and stroke. This research demonstrates the compound's ability to interact with biological macromolecules for therapeutic benefits (Randad et al., 1991).

Iron-Catalyzed Synthesis

Related structures have been used in iron-catalyzed synthetic reactions, highlighting the compound's relevance in organic synthesis. For example, the iron-catalyzed benzylation of 1,3-dicarbonyl compounds demonstrates the utility of these chemicals in constructing complex molecules efficiently and sustainably (Kischel et al., 2007).

Propiedades

IUPAC Name |

methyl 4-[[2-[(2-cyclohexyl-2-hydroxyethyl)amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-25-18(24)13-7-9-14(10-8-13)20-17(23)16(22)19-11-15(21)12-5-3-2-4-6-12/h7-10,12,15,21H,2-6,11H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWOMGUFSNKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

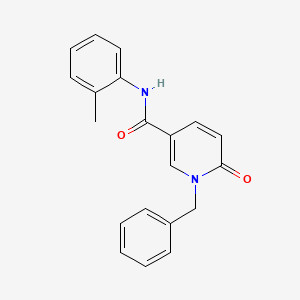

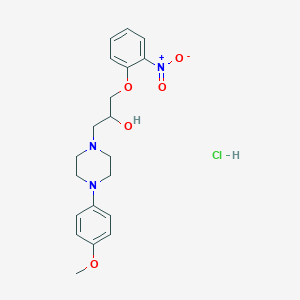

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2775643.png)

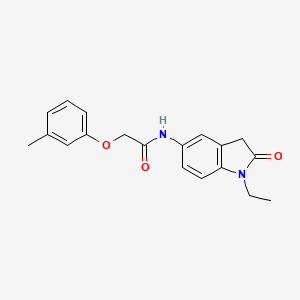

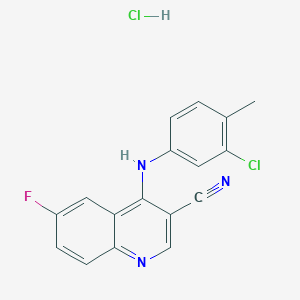

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)

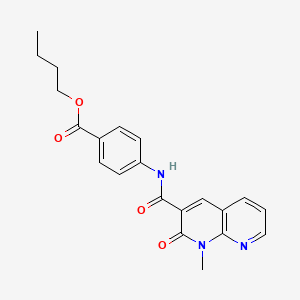

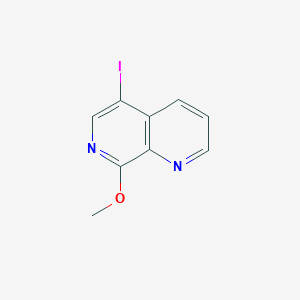

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)

![3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2775657.png)